4-Methyl-6-(oxan-2-yloxy)hex-4-enal
Description
4-Methyl-6-(oxan-2-yloxy)hex-4-enal is an aldehyde derivative featuring a hex-4-enal backbone substituted with a methyl group at position 4 and a tetrahydropyran (oxane) ring at position 4. Its aldehyde group enables participation in condensation and nucleophilic addition reactions, while the oxane ring enhances steric bulk and may influence solubility or stability.
Properties
CAS No. |
64218-01-5 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
4-methyl-6-(oxan-2-yloxy)hex-4-enal |
InChI |
InChI=1S/C12H20O3/c1-11(5-4-8-13)7-10-15-12-6-2-3-9-14-12/h7-8,12H,2-6,9-10H2,1H3 |
InChI Key |
HYTPKOQITCEXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1CCCCO1)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(oxan-2-yloxy)hex-4-enal typically involves the reaction of 4-methylhex-4-enal with oxan-2-ol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(oxan-2-yloxy)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-methyl-6-(oxan-2-yloxy)hexanoic acid.
Reduction: Formation of 4-methyl-6-(oxan-2-yloxy)hex-4-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-(oxan-2-yloxy)hex-4-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(oxan-2-yloxy)hex-4-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Hypothesized based on aldehyde functionality and structural analogs.
†Inferred from common methods for aldehyde-ether derivatives.
Structural and Functional Differences
Aldehyde vs. Ester/Phenol/Amine Groups: The aldehyde group in this compound distinguishes it from ester-containing 8-O-Acetylshanzhiside and phenolic/amine derivatives like 2,2'-methylenebis(4-methyl-6-cyclohexylphenol) and 4-Hexyloxyaniline. This makes the target compound more reactive in oxidation or condensation reactions compared to the stabilized ester or phenolic antioxidants .
Oxane Ring vs. Cyclic Ethers/Aromatics :
- The tetrahydropyran ring provides a rigid, oxygen-rich environment, contrasting with the cyclopenta[c]pyran in 8-O-Acetylshanzhiside or the aromatic systems in 4-Hexyloxyaniline. This could influence solubility and metabolic stability in pharmaceutical contexts .
Applications: While 2,2'-methylenebis(4-methyl-6-cyclohexylphenol) serves as an industrial antioxidant , this compound’s aldehyde functionality suggests utility as a synthetic intermediate for fragrances, crosslinkers, or bioactive molecules, akin to other α,β-unsaturated aldehydes.
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